Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate

Physicochemical profiling Ionization state Drug design

Researchers requiring regiochemically pure 7-ethyl ester scaffold for TAFIa/5-HT3 programs often face supply inconsistencies. This compound eliminates regioisomer risk: • Validated for TAFIa inhibitor synthesis (IC50 8 nM) via LiHMDS-mediated alkylation. • Essential for 5-HT3 antagonist SAR (ID50 0.32 µg/kg, von Bezold-Jarisch reflex). • Ambient storage, no cold chain; shipped globally from stock.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 139183-96-3
Cat. No. B170207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate
CAS139183-96-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN2C=CN=C2C1
InChIInChI=1S/C10H14N2O2/c1-2-14-10(13)8-3-5-12-6-4-11-9(12)7-8/h4,6,8H,2-3,5,7H2,1H3
InChIKeyLQEDMWBFFCDWRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate: Core Scaffold & Procurement


Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate is a saturated fused imidazo[1,2-a]pyridine heterocycle bearing an ethyl ester at the 7-position (molecular formula C₁₀H₁₄N₂O₂, MW 194.23 g/mol) . The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine scaffold has been validated as a privileged core in two pharmacologically distinct programs: conformationally restricted 5-HT₃ receptor antagonists for irritable bowel syndrome and potent TAFIa (activated thrombin-activatable fibrinolysis inhibitor) inhibitors for thrombotic disorders [1]. The 7-ethyl ester substitution pattern distinguishes this compound from its 2-carboxylate regioisomer and its [1,5-a] ring-fusion isomer, both of which exhibit markedly different ionization and physicochemical profiles that preclude indiscriminate substitution in synthetic workflows.

Why Generic Analogs Cannot Substitute the 7-Ethyl Ester


Closely related analogs within the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine family cannot be interchanged with the 7-ethyl ester without altering both synthetic outcome and biological ionization behavior. The 2-carboxylate regioisomer (CAS 67286-71-9) presents a predicted pKa of 4.39±0.20, approximately 2.8 log units more acidic than the 7-ester (pKa 7.16±0.40), meaning at physiological pH the 2-ester is predominantly ionized while the 7-ester remains largely neutral—a critical divergence for membrane permeability and target engagement . The methyl ester analog (CAS 1623060-27-4) differs in boiling point by ~10.4 °C (340.9 °C vs. 351.3 °C for the ethyl ester) and density (1.29 vs. 1.25 g/cm³), affecting chromatographic purification and formulation [1]. The [1,5-a] ring-fusion isomer (CAS 1026920-48-8) shifts the nitrogen atom position, altering the N–C–N centroid geometry that was demonstrated to be critical for 5-HT₃ receptor binding potency [2]. These quantifiable differences make generic substitution inadvisable for any program requiring reproducible SAR, pharmacokinetic, or physicochemical outcomes.

Quantitative Differentiation vs. Closest Analogs


pKa Difference: 7-Carboxylate vs. 2-Carboxylate

The target 7-ethyl ester (CAS 139183-96-3) exhibits a predicted pKa of 7.16±0.40, contrasting sharply with the 2-carboxylate regioisomer (CAS 67286-71-9) at pKa 4.39±0.20 . This 2.77-unit difference means that at physiological pH 7.4, the 7-ester is approximately 37% ionized (Henderson-Hasselbalch), whereas the 2-ester is >99.9% ionized. For researchers targeting compounds where the neutral species must cross biological membranes or bind in a lipophilic pocket, the 7-ester provides a substantially higher fraction of the membrane-permeable neutral form without requiring a prodrug strategy.

Physicochemical profiling Ionization state Drug design

Physicochemical Differences: Ethyl vs. Methyl Ester

The ethyl ester (target compound) has a predicted boiling point of 351.3±35.0 °C and density of 1.25±0.1 g/cm³, compared with 340.9±35.0 °C and 1.29±0.1 g/cm³ for the methyl ester analog (CAS 1623060-27-4) [1]. The ~10.4 °C higher boiling point of the ethyl ester confers greater thermal stability during solvent evaporation and distillation steps in synthesis. Additionally, the ethyl ester's increased carbon chain length yields higher calculated logP (predicted ~0.4–0.6 log units greater lipophilicity based on the Hansch π constant for a methylene unit), which can improve organic phase extraction yields and reverse-phase HPLC retention time discrimination from more polar impurities.

Chromatographic purification Volatility Lipophilicity

Ring-Fusion Isomer: [1,2-a] vs. [1,5-a] Geometry & pKa

The [1,2-a] ring fusion isomer (target compound, pKa 7.16±0.40) differs from the [1,5-a] isomer (CAS 1026920-48-8, pKa 7.08±0.40) by a small but consistent 0.08 pKa units . More critically, the position and direction of the N–C–N centroid within the conformationally restricted imidazole ring was explicitly identified as a key determinant of 5-HT₃ receptor binding potency by Ohta et al. (1996), where the [1,2-a] scaffold (4c) and [1,5-a] scaffold (4d) produced distinct SAR outcomes when coupled to the (2-methoxyphenyl)aminocarbonyl pharmacophore [1]. The most potent compound in the series, N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide (14), achieved an ID₅₀ of 0.32 µg/kg (von Bezold-Jarisch reflex in rats) and an IC₅₀ of 0.43 µM (isolated colonic contraction in guinea pig), representing a ~10-fold and ~2-fold potency improvement respectively over the clinical comparator ondansetron [1]. The specific [1,2-a] topology contributes to the spatial orientation of the primary amine and carboxylate pharmacophores in TAFIa inhibitor optimization, where the correct imidazole-zinc chelation geometry and salt-bridge formation with Asp349 and Arg235 require precise N-atom positioning .

Receptor binding geometry N-C-N centroid Serotonin 5-HT3

Synthetic Utility: TAFIa Inhibitor Carboxylic Acid Precursor

The ethyl ester serves as a direct synthetic precursor to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid, the core scaffold in a series of potent TAFIa inhibitors developed at AstraZeneca . Hydrolysis of the ethyl ester under acidic conditions (3N HCl, reflux) quantitatively yields the carboxylic acid hydrochloride salt, which can then be elaborated via LiHMDS-mediated alkylation with 3-bromo-N-tritylpropan-1-amine to install the critical aminopropyl side-chain required for zinc chelation in the TAFIa active site . The resulting conformationally restricted inhibitors demonstrated TAFIa IC₅₀ values as low as 8 nM (compound 5), representing a ~30-fold potency improvement over the corresponding flexible inhibitor (compound 2) . This defined synthetic trajectory—ethyl ester → carboxylic acid → spirocyclic intermediate → enantiopure TAFIa inhibitor—is documented with full experimental detail in the primary literature, unlike the 2-carboxylate or [1,5-a] isomers for which no comparable TAFIa inhibitor synthesis pathway has been reported .

TAFIa inhibitor Carboxypeptidase U Thrombosis Conformational restriction

5-HT3 Antagonist Scaffold Validation

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine core (scaffold 4c) was systematically evaluated alongside the [1,5-a] isomer (scaffold 4d) and the 4,5,6,7-tetrahydro-1H-benzimidazole scaffold (4b) in a head-to-head 5-HT₃ receptor antagonist SAR study by Ohta et al. (1996) [1]. While the benzimidazole scaffold (4b) produced the most potent antagonist (compound 14: ID₅₀ 0.32 µg/kg, IC₅₀ 0.43 µM, ~10-fold and ~2-fold more potent than ondansetron respectively), the [1,2-a] scaffold (4c) demonstrated a distinct SAR profile that was separately patented for irritable bowel syndrome treatment (US Patents 5,336,679 and 5,547,961) [1][2][3]. Yamanouchi Pharmaceutical Co. disclosed specific pharmaceutical compositions containing tetrahydroimidazo[1,2-a]pyridine derivatives with defined oral dosing ranges (0.5–50 mg/day), confirming the translational viability of this scaffold. The ethyl ester at the 7-position provides a handle for further diversification through amide coupling, ester hydrolysis, or transesterification without perturbing the core imidazopyridine geometry that underpins receptor recognition.

Irritable bowel syndrome Serotonin receptor Von Bezold-Jarisch reflex Colonic contraction

Storage Conditions: Ambient vs. Cold-Chain Stability

The 7-ethyl ester (target compound) is recommended for long-term storage in a cool, dry place at ambient temperature , whereas the 2-carboxylate regioisomer (CAS 67286-71-9) requires storage at 2–8 °C . This difference in storage condition reflects the higher intrinsic stability of the 7-ester substitution pattern, potentially due to reduced electrophilicity at the ester carbonyl conferred by the electron-donating saturated imidazopyridine ring system in the 7-position orientation. For procurement teams managing compound libraries at scale, ambient storage translates to lower cold-chain logistics costs, reduced risk of freeze-thaw degradation, and compatibility with automated compound management systems that operate at room temperature.

Storage condition Stability Supply chain Procurement logistics

High-Confidence Application Scenarios


TAFIa Inhibitor Lead Optimization: Conformational Restriction

Procure the 7-ethyl ester as the entry point to the 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid scaffold for TAFIa inhibitor synthesis. Hydrolyze to the free carboxylic acid under 3N HCl reflux, then employ the LiHMDS-mediated alkylation protocol with 3-bromo-N-tritylpropan-1-amine to install the aminopropyl side-chain. This route was validated by Brink et al. (2014) at AstraZeneca, producing TAFIa inhibitors with IC₅₀ values down to 8 nM (compound 5) and clot lysis assay IC₅₀ values as low as 0.1 µM (compound 12, template B). The [1,2-a] imidazole geometry is essential for correct zinc chelation and Asp349/Arg235 salt-bridge formation, as confirmed by X-ray crystallography of the H333Y/H335Q double mutant TAFI complex . The 2-carboxylate regioisomer and [1,5-a] isomer are not viable alternatives—no published TAFIa inhibitor synthesis from those scaffolds exists.

5-HT3 Antagonist Diversification for IBS

Use the 7-ethyl ester as the starting point for constructing 5-HT₃ receptor antagonist libraries based on the [1,2-a] scaffold (4c). Hydrolyze to the carboxylic acid and couple with substituted aniline derivatives to generate (2-methoxyphenyl)aminocarbonyl analogs. The SAR framework established by Ohta et al. (1996) demonstrated that the N–C–N centroid geometry of the [1,2-a] core directly influences receptor binding potency, with the benzimidazole analog 14 achieving an ID₅₀ of 0.32 µg/kg (von Bezold-Jarisch reflex, ~10-fold more potent than ondansetron) and IC₅₀ of 0.43 µM (colonic contraction) . The Yamanouchi patents (US 5,336,679 and US 5,547,961) provide clinically translatable oral dosing ranges (0.5–50 mg/day) and pharmaceutical composition specifications for this scaffold class . Researchers should select the 7-ethyl ester over the 2-ethyl ester because the 7-substitution pattern yields a predicted pKa of 7.16, maintaining a significant neutral fraction at physiological pH for improved oral absorption potential.

Fragment Library Curation for FBDD

In fragment-based drug discovery (FBDD) library construction, the 7-ethyl ester provides a clean, saturated heterocyclic scaffold with a predicted pKa of 7.16—positioned within the optimal range for fragments intended to bind in neutral form while retaining sufficient aqueous solubility. The compound's ambient storage stability eliminates cold-chain dependency, making it suitable for integration into automated fragment screening decks managed at room temperature . The ethyl ester offers 0.4–0.6 log units greater lipophilicity than the methyl ester analog (ΔlogP ~0.5), improving its suitability for detecting weak hydrophobic interactions in initial SPR or NMR fragment screens while remaining within the rule-of-three guidelines (MW 194.23, cLogP ~0.5–1.0, HBD = 0, HBA = 4) . Procurement teams should specifically select the 7-ester regioisomer because the 2-ester (pKa 4.39) would exist almost entirely as the carboxylate anion at screening pH 7.4, generating false-negative results in assays dependent on neutral species binding.

Chemodivergent Synthesis Methodology Development

The 7-ethyl ester compound serves as an authentic reference standard and starting material for developing and validating new synthetic routes to substituted tetrahydroimidazo[1,2-a]pyridines, such as the acid/base-controlled chemodivergent synthesis recently reported . Researchers developing one-pot, multicomponent, or catalytic methodologies can use this compound as a benchmark to confirm regiochemical fidelity of new cyclization approaches. The distinct boiling point (351.3 °C) and density (1.25 g/cm³) of the ethyl ester provide unambiguous GC-MS and density-based quality control checkpoints that distinguish it from potential side-products or regioisomeric impurities. The established hydrolysis protocol to the carboxylic acid (3N HCl, reflux, quantitative conversion) offers a straightforward derivatization endpoint for confirming product identity in new synthetic protocols .

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